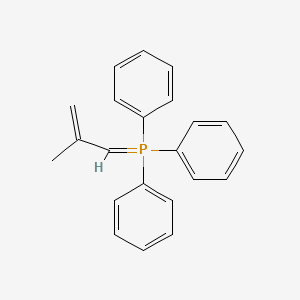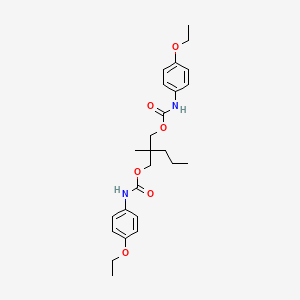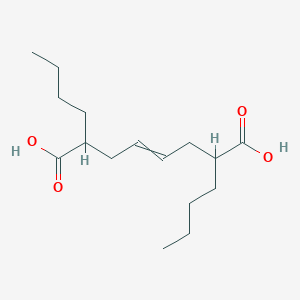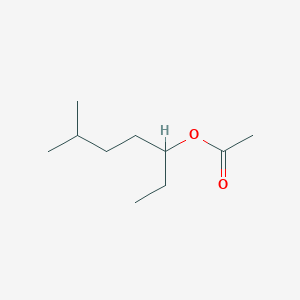
1-Decyl-1-ethylpiperidinium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Decyl-1-ethylpiperidinium bromide is a quaternary ammonium compound with the molecular formula C17H36BrN. It is part of the piperidinium family, which is known for its applications in various fields due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Decyl-1-ethylpiperidinium bromide can be synthesized through a two-step process. The first step involves the alkylation of piperidine with decyl bromide to form 1-decylpiperidine. The second step involves the quaternization of 1-decylpiperidine with ethyl bromide to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors where the reaction conditions such as temperature, pressure, and solvent are optimized to maximize yield and purity. The process may also involve purification steps such as recrystallization or distillation to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
1-Decyl-1-ethylpiperidinium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions would yield the corresponding alcohol .
Aplicaciones Científicas De Investigación
1-Decyl-1-ethylpiperidinium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in various organic reactions.
Biology: It has applications in the study of cell membranes and ion channels due to its ability to interact with lipid bilayers.
Medicine: It is explored for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: It is used in the formulation of surfactants and detergents
Mecanismo De Acción
The mechanism of action of 1-Decyl-1-ethylpiperidinium bromide involves its interaction with cell membranes and proteins. It can disrupt lipid bilayers, leading to increased permeability and potential cell lysis. This property is particularly useful in its application as an antimicrobial agent .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Decyl-1-methylpiperidinium bromide
- 1-Dodecyl-1-methylpiperidinium chloride
- 1-Butyl-1-ethylpiperidinium bromide
Uniqueness
1-Decyl-1-ethylpiperidinium bromide is unique due to its specific alkyl chain length and ethyl group, which confer distinct physicochemical properties such as solubility, melting point, and interaction with biological membranes. These properties make it particularly suitable for applications requiring specific hydrophobic and hydrophilic balance .
Propiedades
Número CAS |
23489-03-4 |
|---|---|
Fórmula molecular |
C17H36BrN |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
1-decyl-1-ethylpiperidin-1-ium;bromide |
InChI |
InChI=1S/C17H36N.BrH/c1-3-5-6-7-8-9-10-12-15-18(4-2)16-13-11-14-17-18;/h3-17H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
MXGPTQTWCKSVPH-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCC[N+]1(CCCCC1)CC.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B14692767.png)




![2-[2-(3,5-Dichlorophenyl)hydrazinylidene]-3-oxobutanenitrile](/img/structure/B14692784.png)




![1,1'-[Oxybis(methylene)]dinaphthalene](/img/structure/B14692800.png)
